

Spectral Analysis of 1,2-Dimethyl-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-DIMETHYL-3-NITROBENZENE

Cat. No.: B167072

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1,2-dimethyl-3-nitrobenzene** (also known as 3-nitro-o-xylene), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Mass Spectrometry

The mass spectrum of **1,2-dimethyl-3-nitrobenzene** was obtained via electron ionization (EI). The molecular ion and significant fragments are summarized below.

m/z	Relative Intensity (%)	Proposed Fragment
151	100	[M]+• (Molecular Ion)
134	85	[M-OH]+
105	60	[M-NO ₂]+
91	75	[C ₇ H ₇] ⁺ (Tropylium ion)
77	95	[C ₆ H ₅] ⁺ (Phenyl ion)
65	40	[C ₅ H ₅] ⁺
51	30	[C ₄ H ₃] ⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of **1,2-dimethyl-3-nitrobenzene** was introduced into the ion source of a mass spectrometer, typically via a gas chromatograph for separation and purification. Within the ion source, the sample was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This caused the molecules to ionize and fragment. The resulting positively charged ions were then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the abundance of each ion, generating a mass spectrum.^{[1][2][3]}

Infrared (IR) Spectroscopy

The infrared spectrum of **1,2-dimethyl-3-nitrobenzene** exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is representative of a neat liquid sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
~3100-3000	Medium	C-H Stretch	Aromatic C-H
~2980-2870	Medium	C-H Stretch	Methyl (CH ₃) C-H
~1610, ~1480	Medium-Strong	C=C Stretch	Aromatic Ring
~1530	Strong	Asymmetric Stretch	Nitro (NO ₂)
~1350	Strong	Symmetric Stretch	Nitro (NO ₂)
~800-750	Strong	C-H Bend (out-of-plane)	1,2,3-Trisubstituted Benzene

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was acquired using an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **1,2-dimethyl-3-nitrobenzene** was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).^{[4][5][6]} Pressure was applied to ensure good contact between the sample and the crystal. The infrared beam was passed through the crystal, where it underwent total internal reflection, creating an evanescent wave that penetrated a short distance into the sample. The absorption of specific infrared frequencies by the sample was measured by the detector. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The data was collected over a range of 4000-400 cm⁻¹.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

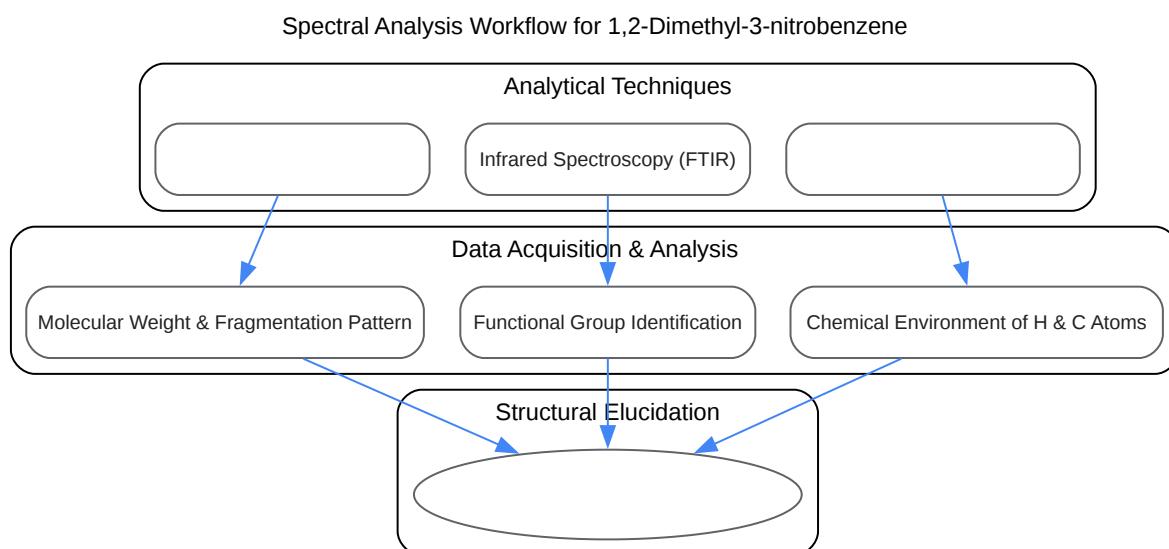
The ¹H and ¹³C NMR spectra of **1,2-dimethyl-3-nitrobenzene** provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The data presented below is predicted based on established substituent effects and analysis of similar structures, as experimental data is not readily available in the public domain. The spectra would typically be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4-7.2	Multiplet	3H	Aromatic Protons (H-4, H-5, H-6)
~2.4	Singlet	3H	Methyl Protons (C1-CH ₃)
~2.3	Singlet	3H	Methyl Protons (C2-CH ₃)

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~150	C3 (C-NO ₂)
~138	C1 (C-CH ₃)
~134	C2 (C-CH ₃)
~132	C4
~128	C6
~125	C5
~20	C1-CH ₃
~15	C2-CH ₃


Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1,2-dimethyl-3-nitrobenzene** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube. The spectra were acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-

decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom, and a larger number of scans were typically required due to the lower natural abundance of the ^{13}C isotope.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **1,2-dimethyl-3-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **1,2-dimethyl-3-nitrobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1,2-dimethyl-3-nitro- [webbook.nist.gov]
- 2. Benzene, 1,2-dimethyl-3-nitro- [webbook.nist.gov]
- 3. FTIR [terpconnect.umd.edu]
- 4. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 3-Nitro-o-xylene(83-41-0) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectral Analysis of 1,2-Dimethyl-3-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167072#spectral-data-of-1-2-dimethyl-3-nitrobenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com